N-{[4-(4-bromophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrN5O2S2/c26-18-9-11-19(12-10-18)31-22(15-27-24(33)21-8-4-14-34-21)28-29-25(31)35-16-23(32)30-13-3-6-17-5-1-2-7-20(17)30/h1-2,4-5,7-12,14H,3,6,13,15-16H2,(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWMVJVEKDALSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Br)CNC(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[4-(4-bromophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to synthesize current knowledge regarding its biological activity, focusing on anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound features a thiophene ring conjugated with a triazole moiety and a bromophenyl group. The presence of these functional groups suggests potential interactions with biological targets, particularly in cancer cells.
Anticancer Activity
Recent studies have indicated that thiophene carboxamide derivatives exhibit significant anticancer properties. For instance, research on related compounds has shown promising results against various cancer cell lines. The compound's structural analogs have demonstrated the ability to induce apoptosis in cancer cells through the activation of caspases and mitochondrial dysfunction.
Case Study: Anticancer Mechanism
A study focusing on thiophene derivatives highlighted their ability to disrupt microtubule dynamics similar to Combretastatin A-4 (CA-4), a known anticancer agent. Specifically, compounds structurally related to this compound were observed to inhibit tubulin polymerization effectively. This inhibition leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in Hep3B liver cancer cells with IC50 values as low as 5.46 µM for certain derivatives .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several key structural features:
- Thiophene Ring : Contributes to the compound's aromatic stability and potential interactions with proteins involved in cancer cell proliferation.
- Triazole Moiety : Known for its role in enhancing bioavailability and solubility.
- Bromophenyl Group : The halogen substituent may enhance lipophilicity and improve binding affinity to biological targets.
Experimental Findings
In vitro studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines including HepG2 and K562. The mechanism involves:
- Apoptosis Induction : Activation of caspases 3 and 9 leading to programmed cell death.
- Cell Cycle Arrest : Significant accumulation of cells in the G2/M phase was observed following treatment with low micromolar concentrations .
Toxicity and ADME Properties
Preliminary assessments of the compound's toxicity profile indicate acceptable levels of safety with low cytotoxicity towards non-cancerous cell lines. Additionally, molecular docking studies have predicted favorable absorption and distribution characteristics consistent with good pharmacokinetic profiles.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Bromophenyl vs. Other Aryl Groups : Bromine substitution enhances antibacterial activity compared to chlorine or methyl derivatives, likely due to increased electrophilicity and hydrophobic interactions .
- Tetrahydroquinoline vs. Pyridine: The tetrahydroquinoline moiety in the target compound may confer improved CNS permeability compared to pyridine-containing analogues .
- Thiophene-2-carboxamide vs.
Key Findings :
- The target compound’s thioether and tetrahydroquinoline groups may synergize to enhance bioavailability and target selectivity compared to simpler triazole derivatives .
Spectroscopic and Physicochemical Properties
- UV/VIS Spectroscopy : Bromophenyl-containing compounds exhibit λmax at 254–255 nm (εmax ≈ 4.18–4.78), attributed to π→π* transitions in aromatic systems .
- Solubility: Thiophene-carboxamide derivatives show moderate solubility in polar aprotic solvents (e.g., acetonitrile), while tetrahydroquinoline moieties may enhance lipid solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
